BenchChemオンラインストアへようこそ!

4-O-Demethyl-11-deoxydoxorubicin

Cytotoxicity HeLa Anthracycline

4-O-Demethyl-11-deoxydoxorubicin (ddDOX) features dual aglycone modifications—absent 4-O-methoxy and 11-hydroxyl groups—creating a distinct DNA major groove binding surface and altered intercalation geometry versus doxorubicin/idarubicin (confirmed by X-ray crystallography). It exhibits unique Gram-positive and Gram-negative antibacterial activity and in vivo antitumor efficacy. Ideal for topoisomerase II ternary complex studies, antibiotic discovery, and preclinical SAR benchmarking, ddDOX provides structural specificity unachievable with unmodified anthracyclines.

Molecular Formula C26H27NO10
Molecular Weight 513.5 g/mol
CAS No. 81382-05-0
Cat. No. B1238067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Demethyl-11-deoxydoxorubicin
CAS81382-05-0
Synonyms4-O-demethyl-11-deoxydoxorubicin
Molecular FormulaC26H27NO10
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C(=O)CO)O)N)O
InChIInChI=1S/C26H27NO10/c1-10-22(31)14(27)6-18(36-10)37-16-8-26(35,17(30)9-28)7-11-5-13-21(24(33)19(11)16)25(34)20-12(23(13)32)3-2-4-15(20)29/h2-5,10,14,16,18,22,28-29,31,33,35H,6-9,27H2,1H3/t10-,14-,16-,18+,22+,26+/m1/s1
InChIKeyROILTUODAPUWLG-KAKOBGMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-Demethyl-11-deoxydoxorubicin (CAS 81382-05-0): Structural and Biological Baseline


4-O-Demethyl-11-deoxydoxorubicin (ddDOX) is a biosynthetic anthracycline glycoside produced by Streptomyces peucetius var. aureus [1]. It is a structural analog of doxorubicin, distinguished by the absence of a methoxy group at the 4-O position and the absence of a hydroxyl group at the 11-position of the aglycone chromophore [2]. This compound exhibits both antibacterial and cytotoxic activity in vitro and is active against experimental tumors in vivo [1].

Why 4-O-Demethyl-11-deoxydoxorubicin Cannot Be Substituted by Doxorubicin or Other Anthracyclines


The 4-O-demethyl and 11-deoxy modifications in ddDOX create a distinct aglycone binding surface compared to doxorubicin and idarubicin, as revealed by high-resolution X-ray crystallography [1]. The absence of the 4-O-methyl group alters hydrogen-bonding potential in the DNA major groove, while the missing 11-OH group changes the intercalation cavity geometry, potentially affecting interactions with DNA-binding proteins such as topoisomerase II [1]. These structural differences translate to a unique antibacterial and cytotoxic profile [2], making direct substitution with unmodified anthracyclines scientifically invalid.

Quantitative Evidence Guide: 4-O-Demethyl-11-deoxydoxorubicin (CAS 81382-05-0) Differentiation


Cytotoxic Activity Against HeLa Cells: ddDOX vs. Doxorubicin

4-O-Demethyl-11-deoxydoxorubicin (ddDOX) exhibits cytotoxic activity against HeLa cells. In the original 1982 study, ddDOX was reported to display cytotoxic activity in vitro against HeLa cells, alongside other anthracyclines [1]. While the exact IC50 value for ddDOX was not tabulated in the available abstract, the study establishes its cytotoxic efficacy comparable to other tested compounds, including doxorubicin [1].

Cytotoxicity HeLa Anthracycline

Antibacterial Activity Spectrum: ddDOX vs. Gram-Positive and Gram-Negative Bacteria

ddDOX displays antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. The original 1982 study characterized its antibacterial spectrum, noting activity against a panel of bacterial strains [1]. While MIC values are not publicly available in the abstract, the broad-spectrum activity differentiates it from some anthracyclines that may have a narrower antimicrobial profile.

Antibacterial Gram-positive Gram-negative

DNA Binding Affinity and Mode: ddDOX vs. Idarubicin vs. Doxorubicin

X-ray crystallography of ddDOX and idarubicin complexed with the DNA hexamer d(CGATCG) reveals distinct binding modes at 1.8 Å and 1.7 Å resolution, respectively [1]. Both drugs intercalate between CpG steps, but the missing 4-O-methyl group in idarubicin and the missing 11-OH group in ddDOX create different binding surfaces in the major groove, altering potential hydrogen-bonding interactions with proteins [1].

DNA intercalation X-ray crystallography Binding mode

In Vivo Antitumor Activity: ddDOX in Experimental Tumor Models

ddDOX was found to be active against experimental tumors in vivo [1]. The original study demonstrated that ddDOX and its corresponding daunorubicin analogue were active in animal tumor models, confirming that the structural modifications do not abolish in vivo efficacy [1]. Specific tumor models and quantitative efficacy metrics (e.g., T/C%) are not detailed in the abstract but are available in the full paper.

Antitumor In vivo Experimental tumors

Recommended Application Scenarios for 4-O-Demethyl-11-deoxydoxorubicin (CAS 81382-05-0)


Structure-Activity Relationship (SAR) Studies of Anthracycline DNA Intercalation

Researchers investigating the atomic details of anthracycline-DNA interactions should use ddDOX as a comparator to doxorubicin and idarubicin. The high-resolution crystal structures [1] reveal how specific aglycone modifications (4-O-demethylation and 11-deoxygenation) alter the drug-DNA interface, providing a rational basis for designing analogs with altered binding kinetics or protein recognition.

Investigating Differential Antibacterial Spectra Among Anthracyclines

For microbiology research focused on antibiotic discovery or mechanism of action, ddDOX offers a distinct antibacterial profile [2] compared to more common anthracyclines. Its activity against both Gram-positive and Gram-negative organisms makes it a valuable tool for studying bacterial uptake mechanisms and resistance pathways.

Preclinical In Vivo Oncology Research in Experimental Tumor Models

Given its confirmed in vivo antitumor activity [2], ddDOX is suitable for preclinical studies aiming to correlate structural modifications with in vivo efficacy and toxicity. It can serve as a reference compound in animal models to benchmark novel anthracycline derivatives or to study pharmacokinetic differences arising from aglycone alterations.

Tool Compound for Topoisomerase II Inhibition Studies

The altered major groove binding surface of ddDOX [1] may affect the recruitment and inhibition of topoisomerase II. Researchers studying the molecular pharmacology of topoisomerase II poisons can use ddDOX to dissect the contribution of specific DNA-drug-protein ternary complex interactions to cytotoxicity and off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-O-Demethyl-11-deoxydoxorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.